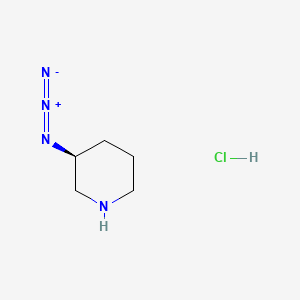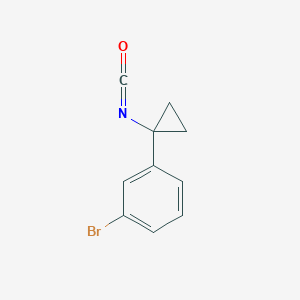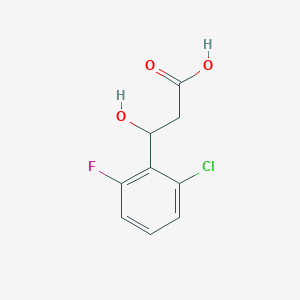![molecular formula C11H17N3O B13535069 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is a heterocyclic compound that features a piperazine ring attached to an oxazole ring, which is further substituted with a methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an alkyne and a nitrile oxide.
Introduction of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a metal catalyst.
Attachment of the Piperazine Ring: The final step involves the coupling of the oxazole derivative with piperazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- **3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid
- **3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
Uniqueness: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(1-methylcyclopropyl)-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-11(2-3-11)9-8-10(15-13-9)14-6-4-12-5-7-14/h8,12H,2-7H2,1H3 |
Clé InChI |
ZNUXKTKUCXWAQP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=NOC(=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
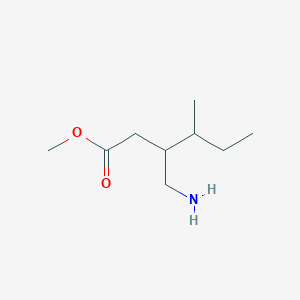
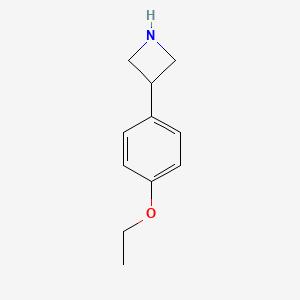

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)



